REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([CH3:8])[CH2:4][CH2:3]1.[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([F:19])=[C:14]([CH:18]=1)[C:15](Cl)=[O:16].C(N(CC)CC)C>C1C=CC=CC=1>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([F:19])=[C:14]([CH:18]=1)[C:15]([NH:1][CH:2]1[CH2:7][CH2:6][N:5]([CH3:8])[CH2:4][CH2:3]1)=[O:16]
|
Name
|
|
Quantity
|
23.9 g
|
Type
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reactant
|
Smiles
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NC1CCN(CC1)C
|
Name
|
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=C(C(=O)Cl)C1)F
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Name
|
|
Quantity
|
44 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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550 mL
|
Type
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solvent
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Smiles
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C1=CC=CC=C1
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Type
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CUSTOM
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Details
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under stirring to water
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is refluxed for 2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
Thereafter the solvent is evaporated off in vacuo
|
Type
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ADDITION
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Details
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the residue is added dropwise
|
Type
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EXTRACTION
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Details
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extracted with toluene
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The toluene phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallised from methylene chloride/ether/petroleum ether
|
Type
|
CUSTOM
|
Details
|
to give the heading compound, m.p. 143°-145°
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC(=C(C(=O)NC2CCN(CC2)C)C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |